Bromopentacarbonylmanganese

Description

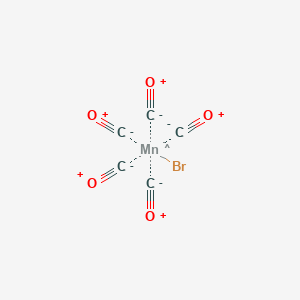

Bromopentacarbonylmanganese(I) (CAS: 14516-54-2) is a manganese carbonyl halide with the molecular formula C₅BrMnO₅ and a molecular weight of 274.893 g/mol. It appears as an orange to yellow crystalline solid and is highly sensitive to humidity, requiring storage at 2–8°C in airtight containers. The compound is primarily used as a precursor in synthesizing other manganese complexes, where the bromine ligand can be replaced by other groups (e.g., phosphines, nitriles).

Key safety data includes its classification under OSHA Acute Toxicity Category 3 (oral, dermal, inhalation). Decomposition products include carbon monoxide, bromides, and manganese oxides. Emergency handling protocols emphasize avoiding inhalation, skin contact, and using neoprene/nitrile gloves.

Properties

InChI |

InChI=1S/5CO.BrH.Mn/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESORJHGSXJTKX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrMnO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310580 | |

| Record name | Bromopentacarbonylmanganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14516-54-2 | |

| Record name | Bromopentacarbonylmanganese | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14516-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopentacarbonylmanganese | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014516542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromopentacarbonylmanganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromopentacarbonylmanganese is typically synthesized by treating dimanganese decacarbonyl with bromine. The reaction can be represented as follows: [ \text{Mn}2(\text{CO}){10} + \text{Br}_2 \rightarrow 2 \text{BrMn(CO)}_5 ] This reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Chemical Reactions Analysis

Bromopentacarbonylmanganese undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with donor ligands (L) to form derivatives such as BrMn(CO)3L2.

Reduction Reactions: It serves as a catalyst in the reduction of levulinic acid to methyltetrahydrofuran and the reductive amination of levulinic acid to N-substituted pyrrolidines.

Activation Reactions: It acts as a catalyst in selective C-H activation reactions.

Scientific Research Applications

Bromopentacarbonylmanganese has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which bromopentacarbonylmanganese exerts its effects involves the formation of manganese complexes that act as catalysts. These complexes facilitate various chemical reactions by lowering the activation energy and providing a pathway for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Bromopentacarbonylmanganese(I) belongs to the family of manganese carbonyl halides, which share the general formula Mn(CO)₅X (X = halogen or pseudohalogen). Below is a comparative analysis with structurally related compounds:

Physical and Chemical Properties

- Reactivity : this compound(I) undergoes ligand substitution reactions, similar to Mn(CO)₅Cl , but with slower kinetics due to bromine’s lower electronegativity.

- Thermal Stability: Decomposes at elevated temperatures (>100°C), releasing CO and forming MnO₂. In contrast, Manganocene decomposes explosively upon heating.

- Solubility : Soluble in organic solvents (e.g., THF, dichloromethane), unlike ionic manganese compounds like MnSO₄ , which are water-soluble.

Q & A

Q. What are the critical safety protocols for handling Bromopentacarbonylmanganese in laboratory settings?

- Methodological Answer : this compound requires stringent safety measures due to its acute toxicity (oral, dermal, and inhalation routes) and decomposition hazards. Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as decomposition releases toxic carbon monoxide (CO) and manganese oxides .

- Storage : Keep in airtight containers at 2–8°C in a dry, ventilated area to prevent moisture-induced degradation .

- Emergency Protocols : For spills, isolate the area, use inert absorbents, and avoid water to prevent exothermic reactions .

Q. How is this compound synthesized, and what purity benchmarks are essential for research applications?

- Methodological Answer : The compound is typically synthesized via CO ligand substitution on Mn₂(CO)₁₀ with bromine under controlled conditions. Key steps include:

- Reaction Setup : Conduct in anhydrous solvents (e.g., THF) under inert gas (N₂/Ar) to prevent oxidation .

- Purification : Use vacuum sublimation or recrystallization from non-polar solvents to achieve ≥98% purity. Monitor purity via IR spectroscopy (CO stretching bands at 2000–2100 cm⁻¹) and elemental analysis .

Q. What analytical techniques are most effective for characterizing this compound and its decomposition products?

- Methodological Answer :

- FT-IR Spectroscopy : Identifies CO ligands via characteristic ν(CO) vibrations (e.g., 2045 cm⁻¹ and 1940 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry and confirms bromine coordination .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects CO and MnO byproducts during thermal decomposition .

- Atomic Absorption Spectroscopy (AAS) : Quantifies manganese content in environmental samples to assess contamination risks .

Advanced Research Questions

Q. How can this compound be leveraged in catalytic C–H activation reactions?

- Methodological Answer : this compound serves as a precursor for Mn(I) catalysts in annulation reactions. A case study includes:

- Reaction Design : Combine with α,β-unsaturated esters and imines under CO atmosphere (1 atm) at 80°C. The Mn center facilitates C–H bond cleavage and regioselective cyclization .

- Optimization : Adjust ligand ratios (e.g., phosphines) to enhance turnover frequency (TOF). Monitor progress via ¹H NMR and HPLC .

- Mechanistic Insight : Density Functional Theory (DFT) calculations reveal a Mn-mediated oxidative addition pathway .

Q. What strategies mitigate environmental risks when using this compound in aqueous-phase reactions?

- Methodological Answer :

- Containment : Use closed-loop systems to prevent Mn leaching into wastewater. Employ chelating agents (e.g., EDTA) to stabilize Mn ions and reduce bioavailability .

- Biodegradation Studies : Test Mn speciation in simulated aquatic environments (pH 6–8) to assess oxidation to MnO₂, which reduces toxicity .

- Ecotoxicology Assays : Conduct acute toxicity tests on Daphnia magna (LC₅₀ < 1 mg/L) to establish safe disposal thresholds .

Q. How do computational models predict the reactivity of this compound in photochemical reactions?

- Methodological Answer :

- DFT/Molecular Dynamics : Simulate CO ligand dissociation energies and excited-state behavior under UV light. Parameters include bond lengths (Mn–Br: ~2.5 Å) and charge distribution .

- Benchmarking : Compare predicted vs. experimental UV-Vis spectra (λ_max ≈ 350 nm for Mn(CO)₅Br) to validate models .

- Applications : Design photoredox catalysts by modifying substituents on the Mn center to tune redox potentials .

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity thresholds for this compound: How should researchers reconcile conflicting data?

- Methodological Answer :

- Source Evaluation : Prioritize studies with OECD/GLP-compliant protocols. For example, acute aquatic toxicity ranges from LC₅₀ 0.5–2 mg/L depending on test species (e.g., fish vs. algae) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across datasets. Factors like pH and organic matter content significantly influence Mn bioavailability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.